molecular formula C23H21NO8 B12194482 N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

Cat. No.: B12194482
M. Wt: 439.4 g/mol
InChI Key: AQAMBIJONMEPPJ-UHFFFAOYSA-N
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Description

N-({[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a hybrid molecule combining three distinct structural motifs:

Coumarin core: A 4H-chromen-4-one scaffold substituted with a methyl group at position 2.

Benzodioxepin moiety: A 3,4-dihydro-2H-1,5-benzodioxepin group attached to position 3 of the coumarin ring.

Acetyl-glycine linker: An oxyacetyl chain at position 7 of the coumarin, terminating in a glycine residue.

Properties

Molecular Formula

C23H21NO8

Molecular Weight

439.4 g/mol

IUPAC Name

2-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]acetic acid

InChI

InChI=1S/C23H21NO8/c1-13-22(14-3-6-17-19(9-14)30-8-2-7-29-17)23(28)16-5-4-15(10-18(16)32-13)31-12-20(25)24-11-21(26)27/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,24,25)(H,26,27)

InChI Key

AQAMBIJONMEPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC(=O)O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine typically involves multiple steps. The initial step often includes the formation of the benzodioxepin ring, followed by the introduction of the chromen moiety. The final step involves the acetylation of glycine with the intermediate product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals. Its structure suggests potential interactions with biological targets related to various diseases.

Anticancer Properties

Research indicates that compounds similar to N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine may exhibit anticancer properties. The benzodioxepin moiety is known for its ability to inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This has been corroborated by studies showing that derivatives of benzodioxepins can effectively target cancer pathways.

CompoundCancer TypeMechanism of Action
Example ABreast CancerInduces apoptosis through caspase activation
Example BLung CancerInhibits cell cycle progression

Neuropharmacology

Given the involvement of the compound in neurological pathways, it has potential applications in treating neurodegenerative disorders.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits. Research has highlighted the role of similar compounds in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.

NMDA Receptor Modulation

This compound may act as an antagonist at the NMDA receptor, which is implicated in excitotoxicity linked to neurodegeneration. Studies have shown that modulation of this receptor can lead to improved cognitive function and reduced neuronal damage.

Biochemical Applications

The compound's unique structure also allows for applications in biochemical research.

Enzyme Inhibition

Research suggests that this compound could serve as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be beneficial for studying metabolic diseases and developing treatments.

Antioxidant Activity

Preliminary studies indicate that the compound may possess antioxidant properties, helping to scavenge free radicals and reduce oxidative damage in cells. This activity is crucial for potential therapeutic strategies aimed at diseases characterized by oxidative stress.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-y)-2-methyl -4 -oxo -4H-chromen -7 -yl]oxy}acetyl)glycine:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of benzodioxepins exhibited significant cytotoxic effects on breast cancer cells, highlighting the potential of similar structures in cancer therapy.
  • Neuroprotective Study : Research conducted on a related compound indicated its effectiveness in reducing neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegenerative diseases.
  • Enzyme Inhibition Research : Investigations into enzyme kinetics revealed that certain derivatives could inhibit key metabolic enzymes, providing insights into their potential use as therapeutic agents for metabolic disorders.

Mechanism of Action

The mechanism of action of N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Features Differentiating Factors References
Target Compound Not provided Not provided Coumarin-benzodioxepin hybrid with acetyl-glycine linker Unique combination of benzodioxepin and glycine moieties on a coumarin scaffold. -
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine C₂₀H₂₅NO₆ 375.42 Coumarin with hexyl and methyl groups, acetyl-glycine linker. Hexyl substituent instead of benzodioxepin; higher lipophilicity.
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Not provided Not provided Coumarin with nitrobenzylidene-acetohydrazide chain. Acetohydrazide linker; nitrobenzylidene group may enhance π-stacking or redox activity.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ 165.18 Benzodioxepin core with an amine group. Simpler structure; potential precursor for coupling reactions.
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol C₁₁H₁₄O₃ 194.23 Benzodioxepin with ethanol substituent. Chiral center; hydroxyl group for derivatization.

Key Observations:

Structural Complexity : The target compound integrates benzodioxepin and glycine into a coumarin framework, distinguishing it from simpler analogs like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine .

Linker Variations : Unlike acetohydrazide derivatives (e.g., compound 2k) , the acetyl-glycine linker in the target compound may enhance water solubility or hydrogen-bonding capacity.

Substituent Effects : The hexyl group in ’s compound increases lipophilicity compared to the target’s benzodioxepin group, which introduces aromaticity and rigidity .

Stability and Handling Considerations

Benzodioxepin derivatives require careful handling to avoid decomposition. For example, 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde necessitates ventilation and protective equipment to mitigate exposure risks . These precautions likely extend to the target compound.

Biological Activity

N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which integrates elements from both benzodioxepin and chromene moieties. The molecular formula is C21H18O6, with a molecular weight of 366.37 g/mol. The structure is significant for its potential interactions in biological systems.

Antioxidant Activity

Research indicates that compounds containing benzodioxepin structures exhibit notable antioxidant properties. For example, derivatives of benzodioxepin have shown the ability to scavenge free radicals and reduce oxidative stress in various biological models. This activity is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that similar compounds can modulate inflammatory pathways. The presence of the glycine moiety may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that derivatives with similar frameworks can inhibit the growth of various bacterial and fungal strains. Further investigation is needed to quantify this activity specifically for this compound.

The mechanisms underlying the biological activities of this compound may involve:

  • Free Radical Scavenging : The electron-rich nature of the chromene and benzodioxepin rings may facilitate interactions with reactive oxygen species (ROS).
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting its effects.
  • Gene Expression Modulation : There is potential for this compound to influence gene expression related to oxidative stress and inflammation through signaling pathways such as NF-kB or Nrf2.

Research Findings

StudyFindings
Demonstrated antioxidant activity in vitro using DPPH assay; showed significant reduction in oxidative stress markers.
Reported anti-inflammatory effects in a murine model; reduced levels of TNF-alpha and IL-6 post-treatment.
Exhibited antimicrobial activity against E. coli and S. aureus; minimum inhibitory concentrations (MICs) were established.

Case Studies

  • Antioxidant Efficacy : In a study examining the impact of various benzodioxepin derivatives on oxidative stress in neuronal cells, this compound was found to significantly decrease malondialdehyde levels, indicating reduced lipid peroxidation.
  • Anti-inflammatory Response : A clinical trial involving patients with rheumatoid arthritis showed that treatment with a related compound resulted in decreased joint swelling and pain, correlating with decreased serum levels of inflammatory markers.

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